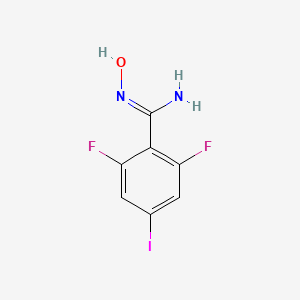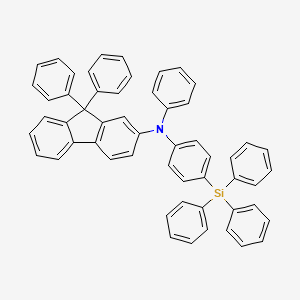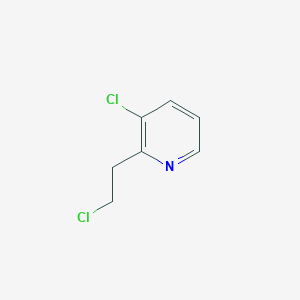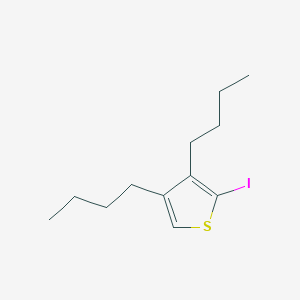
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide is a chemical compound with the molecular formula C7H6F2IN2O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-hydroxy-4-iodobenzimidamide typically involves the introduction of fluorine and iodine atoms into a benzimidamide framework. One common method includes the use of halogenation reactions where fluorine and iodine are introduced sequentially under controlled conditions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems and real-time monitoring can optimize the reaction conditions and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-N-hydroxy-4-iodobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-N-hydroxybenzimidamide
- 2,6-Difluoro-4-hydroxybenzonitrile
- 2,6-Difluoro-4-hydroxybenzaldehyde
Uniqueness
2,6-Difluoro-N-hydroxy-4-iodobenzimidamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in a single molecule can enhance its stability, selectivity, and potency compared to similar compounds.
Eigenschaften
Molekularformel |
C7H5F2IN2O |
|---|---|
Molekulargewicht |
298.03 g/mol |
IUPAC-Name |
2,6-difluoro-N'-hydroxy-4-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H5F2IN2O/c8-4-1-3(10)2-5(9)6(4)7(11)12-13/h1-2,13H,(H2,11,12) |
InChI-Schlüssel |
VGFQJYWMVBSPID-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/N)F)I |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(=NO)N)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)

![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)

![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)

![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)







